molecular formula C9H19NO3 B3057492 9-NITRONONAN-1-OL CAS No. 81541-84-6

9-NITRONONAN-1-OL

Cat. No.: B3057492
CAS No.: 81541-84-6
M. Wt: 189.25 g/mol
InChI Key: SLLKICYJHPXTNM-UHFFFAOYSA-N
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Description

9-Nitrononan-1-ol: is an organic compound with the molecular formula C9H19NO3 . It contains a nitro group (-NO2) and a hydroxyl group (-OH) attached to a nonane backbone. This compound is characterized by its unique structure, which includes 12 non-hydrogen bonds, 2 double bonds, 1 nitro group, and 1 primary alcohol group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-nitrononan-1-ol typically involves the nitration of nonan-1-ol. This can be achieved by reacting nonan-1-ol with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-Nitrononan-1-ol can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group, forming 9-nitrononanal.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 9-Nitrononanal

    Reduction: 9-Aminononan-1-ol

    Substitution: 9-Chlorononan-1-ol

Scientific Research Applications

Chemistry: 9-Nitrononan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of other nitroalkanes and nitroalcohols. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological research, nitro compounds like this compound are investigated for their potential as radical scavengers and antioxidants. They are also explored for their antimicrobial and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, surfactants, and lubricants. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .

Mechanism of Action

The mechanism of action of 9-nitrononan-1-ol involves its interaction with biological molecules through its nitro and hydroxyl groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 9-Nitrononan-1-ol is unique due to the presence of both nitro and hydroxyl groups on a nonane backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

9-nitrononan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLKICYJHPXTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC[N+](=O)[O-])CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621381
Record name 9-Nitrononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81541-84-6
Record name 9-Nitrononan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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